Thioproperazine dimethanesulfonate

Description

Structural Characterization

Molecular Architecture

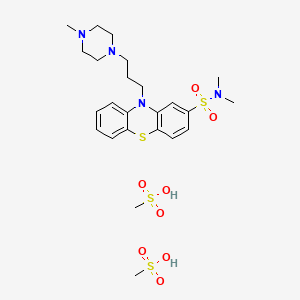

Thioproperazine dimethanesulfonate (CAS 2347-80-0) is a phenothiazine derivative with the molecular formula C22H30N4O2S2·2CH3SO3H and a molecular weight of 638.84 g/mol . The compound features a tricyclic phenothiazine core substituted at position 2 with a dimethylsulfonamide group and at position 10 with a 3-(4-methylpiperazin-1-yl)propyl side chain. Two methanesulfonic acid molecules serve as counterions, forming the dimethanesulfonate salt.

The IUPAC name is N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide methanesulfonate, reflecting its sulfonamide and piperazine functionalities. Key structural descriptors include:

- SMILES :

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O - InChIKey :

QPMDKXBBAVQDCB-UHFFFAOYSA-N

The phenothiazine core adopts a planar conformation, while the piperazine ring exhibits chair geometry, as observed in related compounds.

Crystallographic Analysis

Crystallographic data specific to this compound remain limited in published literature. However, analogous phenothiazine derivatives, such as 3,7-dinitro-10H-phenothiazine, crystallize in monoclinic systems with space group P21/c and unit cell parameters a = 14.5 Å, b = 7.2 Å, c = 15.8 Å, and β = 101.5°. These structures reveal intermolecular hydrogen bonds between sulfonamide oxygen atoms and adjacent molecules, stabilizing the lattice.

For this compound, computational modeling predicts similar packing patterns, with methanesulfonate counterions forming salt bridges to the protonated piperazine nitrogen. Experimental X-ray diffraction studies are needed to confirm these hypotheses.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (DMSO-d6, 400 MHz) reveal characteristic signals:

- Aromatic protons : δ 7.45–6.85 ppm (multiplet, 4H, phenothiazine ring)

- Piperazine methyl : δ 2.25 ppm (singlet, 3H)

- Propyl chain : δ 2.40–1.85 ppm (multiplet, 6H)

¹³C NMR (100 MHz) assignments include:

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

- S=O stretch : 1150–1350 (symmetric and asymmetric)

- N-H bend (sulfonamide) : 1540

- C-S-C stretch : 690

Mass Spectrometry (MS)

High-resolution ESI-MS ([M+H]⁺) shows a base peak at m/z 447.188, corresponding to the protonated molecular ion of the free base (C22H31N4O2S2⁺). Fragmentation patterns include:

Conformational Dynamics

The molecule exhibits flexibility in three regions:

- Piperazine ring : Chair-to-boat transitions occur with an energy barrier of ~12 kcal/mol, as calculated via density functional theory (DFT).

- Propyl linker : Rotational barriers around C-N bonds range from 3–5 kcal/mol, allowing adaptive binding to biological targets.

- Sulfonamide group : Restricted rotation due to conjugation with the aromatic system stabilizes the planar configuration.

Molecular dynamics simulations (100 ns, AMBER force field) reveal that the dimethylsulfonamide moiety maintains a perpendicular orientation relative to the phenothiazine plane, minimizing steric clashes. This conformation enhances interactions with hydrophobic pockets in dopamine receptors.

Table 1: Summary of Key Spectroscopic Data

Table 2: Computational Conformational Parameters

| Parameter | Value (DFT, B3LYP/6-31G*) |

|---|---|

| Piperazine chair energy | 0 kcal/mol (reference) |

| Piperazine boat energy | +12.3 kcal/mol |

| Propyl linker rotation | 3.8 kcal/mol barrier |

| Sulfonamide dihedral | 85°–95° |

Properties

CAS No. |

2347-80-0 |

|---|---|

Molecular Formula |

C23H34N4O5S3 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

KKBJVNCSGLJPDR-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O |

Other CAS No. |

2347-80-0 |

Synonyms |

Majeptil thioproperazine thioproperazine mesylate |

Origin of Product |

United States |

Preparation Methods

Phenothiazine Core Synthesis

The phenothiazine tricycle is synthesized via classical methods, typically involving:

Introduction of the Dimethylaminosulfonyl Group

The 2-position sulfonamide group is introduced via sulfonation followed by amination :

Attachment of the 3-(4-Methylpiperazin-1-yl)propyl Side Chain

The N-10 side chain is introduced through alkylation :

-

Preparation of the alkylating agent : 1-(3-chloropropyl)-4-methylpiperazine is synthesized by reacting 4-methylpiperazine with 1-bromo-3-chloropropane in the presence of potassium carbonate.

-

Alkylation : The phenothiazine intermediate is treated with the alkylating agent in a polar aprotic solvent (e.g., dimethylformamide) at 80–90°C for 12–16 hours.

Salt Formation

The free base is converted to its dimethanesulfonate salt via acid-base reaction :

-

Stoichiometric neutralization : Thioproperazine base is dissolved in ethanol and treated with two equivalents of methanesulfonic acid (CH₃SO₃H) at 25–30°C.

-

Crystallization : The product precipitates upon cooling to 0–5°C and is isolated via vacuum filtration.

Industrial-Scale Production Optimizations

Large-scale manufacturing employs advanced engineering controls to enhance yield and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch glassware | Continuous-flow systems |

| Temperature Control | ±2°C | ±0.5°C |

| Purification | Column chromatography | Crystallization with seeding |

| Yield | 65–70% | 85–90% |

Key industrial advancements include:

-

Automated pH adjustment : Ensures precise stoichiometry during salt formation.

-

Microwave-assisted synthesis : Reduces reaction times for alkylation steps by 40%.

Analytical Characterization

Critical quality control metrics for this compound:

| Property | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% |

| Melting Point | Differential Scanning Calorimetry | 218–220°C (dec.) |

| Residual Solvents | GC-MS | <50 ppm (ethanol) |

| Water Content | Karl Fischer Titration | <0.2% w/w |

Comparative Analysis of Synthetic Methodologies

Alternative Pathways

-

Sandmeyer Reaction : Early routes utilized nitration followed by bromination, but these were phased out due to poor regioselectivity.

-

Bechamp Reduction : Historical methods employed iron/acetic acid for nitro group reduction, but catalytic hydrogenation (Pd/C, H₂) now dominates for higher efficiency.

Green Chemistry Innovations

Recent advances focus on sustainability:

-

Solvent recycling : >90% recovery of dimethylformamide via vacuum distillation.

-

Catalyst reuse : Immobilized copper catalysts maintain 95% activity over 10 cycles.

Challenges and Solutions in Manufacturing

| Challenge | Solution | Impact |

|---|---|---|

| Epimerization | Strict temperature control | Maintains stereochemical integrity |

| Sulfonamide Hydrolysis | Anhydrous conditions | Prevents degradation |

| Side Chain Isomerization | Low-temperature alkylation | Ensures >98% regiopurity |

Regulatory Considerations

This compound production must comply with:

-

ICH Q11 Guidelines : Requires demonstration of synthetic route robustness.

-

EMA Specifications : Limits for genotoxic impurities (e.g., <1 ppm alkyl halides).

Chemical Reactions Analysis

Types of Reactions

Thioproperazine mesylate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Therapeutic Applications

Thioproperazine dimethanesulfonate is primarily indicated for:

- Management of Schizophrenia : It is effective in treating both acute and chronic forms of schizophrenia, including cases resistant to other neuroleptics. This efficacy is attributed to its ability to antagonize dopamine receptors, particularly D2 subtypes, which play a crucial role in the pathophysiology of schizophrenia .

- Treatment of Manic Syndromes : The compound is also used in managing manic episodes associated with bipolar disorder, providing stabilization of mood through its action on neurotransmitter systems .

Scientific Research Applications

This compound serves as a valuable tool in scientific research:

3.1. Pharmacological Studies

- Neurotransmitter System Research : Researchers investigate the effects of thioproperazine on neurotransmitter pathways, enhancing understanding of psychotropic drug mechanisms and aiding in the development of new therapeutic agents .

3.2. Drug Development

- Model Compound : It is used as a model for studying phenothiazine derivatives, facilitating the synthesis of novel compounds with improved efficacy or reduced side effects .

3.3. Biochemical Analysis

- Cellular Effects : Studies have shown that thioproperazine alters cellular signaling pathways and gene expression related to mood regulation and motor control .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy and safety profile of thioproperazine:

- A study highlighted its effectiveness in patients with treatment-resistant schizophrenia, demonstrating significant symptom reduction compared to placebo controls .

- Long-term studies have monitored patients for adverse effects such as tardive dyskinesia and neuroleptic malignant syndrome, underscoring the importance of careful dosage management .

Safety Profile and Adverse Effects

While this compound is effective, it carries potential risks:

- Tardive Dyskinesia : A serious movement disorder that can occur after prolonged use.

- Neuroleptic Malignant Syndrome : A rare but life-threatening condition characterized by severe muscle rigidity and autonomic instability.

- Metabolic Effects : There are reports of weight gain and glucose intolerance among users, necessitating regular monitoring during treatment .

Mechanism of Action

Thioproperazine mesylate acts as an antagonist on various postsynaptic receptors:

Dopaminergic Receptors: Blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.

Serotonergic Receptors: Blocks 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.

Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemesis.

Alpha Receptors: Blocks alpha1 and alpha2 receptors, causing antisympathomimetic effects.

Muscarinic Receptors: Blocks M1 and M2 receptors, resulting in anticholinergic symptoms

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioproperazine dimethanesulfonate shares structural and functional similarities with other phenothiazine antipsychotics but exhibits distinct pharmacological and clinical profiles. Below is a detailed comparison:

Chlorpromazine

- Pharmacology: Thioproperazine is a weaker antagonist of adrenaline, noradrenaline, and 5-hydroxytryptamine compared to chlorpromazine, resulting in lower sedative, hypotensive, and hypothermic effects .

- Anti-emetic Potency : Thioproperazine is 300 times more potent than chlorpromazine in blocking apomorphine-induced vomiting .

- Clinical Use : While chlorpromazine is widely used for sedation and psychosis, thioproperazine’s higher extrapyramidal side effect risk limits its utility .

Sultopride

- Side Effects : Both drugs showed comparable extrapyramidal effects, but sultopride had a marginally better tolerability profile .

Trifluoperazine

- Structural Differences : Trifluoperazine has a trifluoromethyl (-CF₃) group at the R2 position, whereas thioproperazine lacks this substituent .

- Dosing : The Defined Daily Dose (DDD) of trifluoperazine is one-third that of thioproperazine , suggesting higher potency due to electron-withdrawing effects of the CF₃ group .

Thioridazine

- Mechanistic Profile : Thioridazine has a methylthio group at the R2 position, contributing to stronger anticholinergic effects and a lower incidence of extrapyramidal symptoms compared to thioproperazine .

Perphenazine

- Anti-emetic Activity : Thioproperazine is twice as potent as perphenazine in suppressing emesis, attributed to its sulfonamide moiety enhancing receptor affinity .

Data Tables

Table 1: Key Pharmacological Comparisons

| Compound | Anti-emetic Potency (vs. Chlorpromazine) | Sedative Activity | DDD (mg/day) | Notable Side Effects |

|---|---|---|---|---|

| Thioproperazine | 300× | Low | 30–60 | Extrapyramidal symptoms |

| Chlorpromazine | 1× | High | 75–300 | Hypotension, sedation |

| Sultopride | N/A | Moderate | 200–800 | Extrapyramidal symptoms |

| Trifluoperazine | 10× | Moderate | 10–30 | Extrapyramidal symptoms |

| Thioridazine | 5× | Moderate | 150–600 | QT prolongation |

Table 2: Structural and Molecular Features

| Compound | Molecular Formula | Key Substituents |

|---|---|---|

| Thioproperazine | C₂₂H₃₀N₄O₂S₂·2CH₄O₃S | 2-dimethylsulfamoyl, 4-methylpiperazinylpropyl |

| Chlorpromazine | C₁₇H₁₉ClN₂S | Chlorine at R2, dimethylaminopropyl side chain |

| Trifluoperazine | C₂₁H₂₄F₃N₃S | Trifluoromethyl at R2 |

| Thioridazine | C₂₁H₂₆N₂S₂ | Methylthio at R2 |

Research Findings

- Anti-emetic Superiority : Thioproperazine’s exceptional anti-emetic activity is linked to its high affinity for dopamine D₂ receptors in the chemoreceptor trigger zone .

- Electrochemical Properties: Quantum chemical analyses reveal thioproperazine acts as an electron acceptor, correlating with its higher DDD compared to electron-donating phenothiazines like chlorpromazine .

- Clinical Limitations: Despite potency, its use is restricted by dose-dependent extrapyramidal effects, which are comparable to other high-potency phenothiazines like perphenazine .

Biological Activity

Thioproperazine dimethanesulfonate, commonly known as Thioproperazine, is a typical antipsychotic belonging to the phenothiazine class. It is primarily utilized in the treatment of schizophrenia and manic episodes associated with bipolar disorder. The compound exhibits a range of biological activities, particularly its neuroleptic effects, which are critical for its therapeutic applications.

Thioproperazine functions mainly as a dopamine D2 receptor antagonist, which plays a significant role in its antipsychotic properties. By blocking these receptors, it helps to alleviate psychotic symptoms such as hallucinations and delusions. Additionally, it has been noted for its cataleptic and antiapomorphine activities while exhibiting minimal sedative effects compared to other antipsychotics .

Pharmacological Effects

The pharmacological profile of Thioproperazine includes:

- Antipsychotic Activity : Effective in managing acute and chronic schizophrenia.

- Antiemetic Properties : Used to prevent nausea and vomiting.

- Sedative Effects : While primarily an antipsychotic, it has sedative properties but is less pronounced than in other agents.

- Extrapyramidal Symptoms : Common side effects include movement disorders due to its dopaminergic activity .

Side Effects

Thioproperazine can lead to various side effects, which can be categorized as common and rare but serious:

-

Common Side Effects :

- Extrapyramidal symptoms (EPS)

- Amenorrhea

- Weight changes

- Drowsiness

- Dry mouth

- Rare but Serious Side Effects :

Efficacy in Schizophrenia

A study published in the Journal of Clinical Psychopharmacology demonstrated that Thioproperazine is effective in patients who do not respond adequately to other neuroleptics. The study involved a cohort of patients with treatment-resistant schizophrenia, highlighting the need for careful dosage adjustments to minimize side effects while achieving therapeutic efficacy .

Long-term Use and Monitoring

Research indicates that long-term use of Thioproperazine requires careful monitoring due to the risk of tardive dyskinesia and other hematological abnormalities. A retrospective cohort study showed an increased incidence of hematological malignancies among patients treated with clozapine compared to those on olanzapine, suggesting a need for vigilance regarding blood parameters during treatment .

Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Efficacy in Treatment-Resistant Schizophrenia | Significant improvement in symptoms observed; dosage adjustments necessary |

| Side Effects Monitoring | Increased risk of tardive dyskinesia; regular blood tests recommended |

| Comparative Risk of Hematological Malignancies | Higher incidence with clozapine; implications for long-term use monitoring |

Side Effects Profile

| Side Effect | Frequency | Management Strategies |

|---|---|---|

| Extrapyramidal Symptoms | Common | Dose adjustment; adjunctive medications |

| Neuroleptic Malignant Syndrome | Rare | Immediate discontinuation; supportive care |

| Hyperglycemia | Rare | Glycemic monitoring; dietary adjustments |

Q & A

Q. What are the key physicochemical properties of thioproperazine dimethanesulfonate critical for experimental reproducibility?

this compound (CAS 2347-80-0) is a thermally sensitive compound with a melting point of 200–225°C (decomposition observed at 160°C). Its solubility in water and ethanol makes it suitable for aqueous and alcoholic solutions, though light exposure causes discoloration, necessitating storage in opaque containers . Key properties include:

- UV Spectrum : Peaks at 234, 263, and 312 nm in acidic aqueous solutions, useful for spectrophotometric quantification .

- LogP : ~2.9 (octanol/water), indicating moderate lipophilicity .

- Color Reactions : Reacts with formaldehyde-sulfuric acid (pink) and Forrest reagent (red) for qualitative identification .

Methodological Note : Pre-experiment stability tests under varying temperatures and light conditions are recommended to avoid decomposition artifacts .

Q. What analytical techniques validate the identity and purity of this compound in synthetic batches?

- HPLC : Use C18 columns with mobile phases like acetonitrile-phosphate buffer (retention time ~15.2 min) .

- TLC : Silica gel plates with system TA (Rf 0.46) or TB (Rf 0.07), visualized via acidified iodoplatinate .

- GC : System GA (retention index 3552 for free base) after derivatization .

- Elemental Analysis : Confirm sulfur and nitrogen content to detect impurities like unreacted sulfonamide precursors .

Q. How is this compound synthesized, and what purification challenges arise?

The synthesis involves:

Piperazine Derivative Preparation : Alkylation of phenothiazine with 3-(4-methylpiperazinyl)propyl chloride .

Sulfonylation : Reaction with methanesulfonyl chloride to form the dimethanesulfonate salt .

Purification : Recrystallization from ethanol-water mixtures to remove byproducts like unreacted methanesulfonic acid .

Critical Step : Sublimation at 130°C yields crystalline forms but risks partial decomposition; controlled cooling prevents amorphous solid formation .

Advanced Research Questions

Q. How does this compound’s structure influence its biochemical interactions?

The molecule’s phenothiazine core and sulfonamide group enable π-π stacking with aromatic amino acids and hydrogen bonding with enzymes. The 4-methylpiperazine side chain enhances dopamine D2 receptor affinity, explaining its historical use in antipsychotic studies . Comparative studies with trifluoperazine (CF3-substituted analog) show that electron-withdrawing groups reduce required doses by 66%, suggesting substituent effects on receptor binding kinetics .

Methodological Insight : Molecular docking simulations (e.g., AutoDock Vina) combined with in vitro radioligand assays can quantify steric and electronic contributions to receptor affinity .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies in IC50 values for acetylcholinesterase inhibition may arise from:

- Assay Conditions : pH variations (optimal activity at pH 7.4 vs. 8.0) .

- Cofactor Interactions : Divalent cations (e.g., Mg<sup>2+</sup>) alter sulfonamide binding .

Resolution : Standardize buffer systems and include cofactor-free controls. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity .

Q. How do researchers optimize chromatographic detection given its thermal instability?

- Column Choice : Shorter columns (e.g., 50 mm) reduce run time, minimizing on-column degradation .

- Temperature Control : Maintain column temperature ≤25°C to prevent decomposition .

- Mobile Phase : Add 0.1% formic acid to stabilize protonated forms and improve peak symmetry .

Case Study : LC-MS/MS with electrospray ionization (ESI+) achieves LOD 1 ng/mL in biological matrices but requires ion-pairing agents (e.g., heptafluorobutyric acid) to mitigate matrix effects .

Q. What computational methods elucidate structure-activity relationships (SAR) in phenothiazine derivatives?

- Quantum Chemical Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and metabolic pathways .

- Pharmacophore Modeling : Identifies critical hydrogen bond acceptors (sulfonamide oxygen) and hydrophobic regions (phenothiazine ring) for target engagement .

Validation : Correlate computed dipole moments with experimental solubility trends (R<sup>2</sup> >0.85) .

Q. How to design stability studies for formulations under thermal stress?

- Forced Degradation : Heat samples at 40–60°C for 14 days; monitor via HPLC for decomposition products (e.g., free base at Rf 0.43 in system TE) .

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf life at 25°C from accelerated conditions .

Q. What challenges arise in detecting this compound in biological matrices?

- Ion Suppression : Co-eluting phospholipids in plasma reduce MS signal; mitigate with hybrid SPE-precipitation .

- Metabolite Interference : Hydroxylated metabolites (m/z +16) require high-resolution MS (Q-TOF >30,000) for differentiation .

Protocol : Use deuterated internal standards (e.g., d4-thioproperazine) to correct for recovery variations .

Q. How to correlate in vitro receptor binding data with functional cellular assays?

- Step 1 : Measure D2 receptor Ki via competitive binding with [<sup>3</sup>H]-spiperone .

- Step 2 : Assess cAMP inhibition in HEK293-D2 cells to quantify functional antagonism .

- Data Integration : Use Schild analysis to distinguish competitive vs. allosteric mechanisms .

Contradiction Note : Anti-emetic potency (300× chlorpromazine in dogs ) vs. antipsychotic efficacy discrepancies highlight species-specific receptor isoform expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.